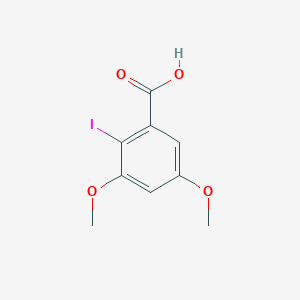
Benzoic acid, 2-iodo-3,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-iodo-3,5-dimethoxy-: is an aromatic compound with the molecular formula C9H9IO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted by iodine and methoxy groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-iodo-3,5-dimethoxy- can be achieved through several methods. One common approach involves the iodination of 3,5-dimethoxybenzoic acid. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the 2-position of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and reaction conditions would be carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, 2-iodo-3,5-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include quinones.
Reduction: Products include alcohols or aldehydes.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, benzoic acid, 2-iodo-3,5-dimethoxy- serves as a precursor for the synthesis of more complex molecules. Its iodine atom can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the chemical industry, it can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of benzoic acid, 2-iodo-3,5-dimethoxy- involves its interaction with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, while the methoxy groups can influence the electronic properties of the benzene ring, affecting its reactivity. The carboxylic acid group can form hydrogen bonds, influencing the compound’s solubility and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
- Benzoic acid, 2-hydroxy-3,5-diiodo-
- 3,5-Dimethoxybenzoic acid
- 2-Iodobenzoic acid
Comparison: Benzoic acid, 2-iodo-3,5-dimethoxy- is unique due to the presence of both iodine and methoxy groups, which confer distinct electronic and steric properties. Compared to 3,5-dimethoxybenzoic acid, the iodine atom introduces additional reactivity, making it suitable for specific synthetic applications. In contrast, 2-iodobenzoic acid lacks the methoxy groups, resulting in different chemical behavior and applications .
Propriétés
Numéro CAS |
124481-00-1 |
|---|---|
Formule moléculaire |
C9H9IO4 |
Poids moléculaire |
308.07 g/mol |
Nom IUPAC |
2-iodo-3,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H9IO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) |
Clé InChI |
GLVLBYODNJXNFR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



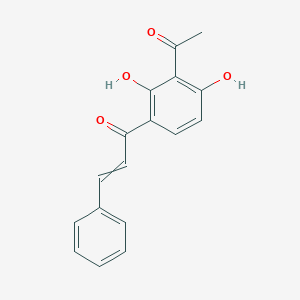

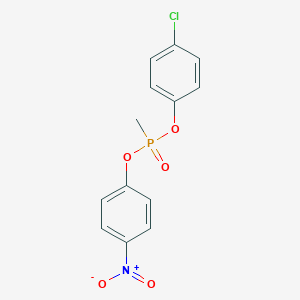
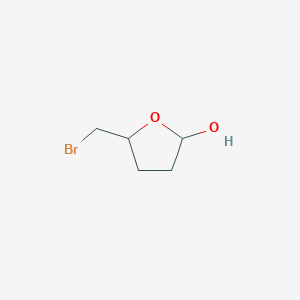
![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)

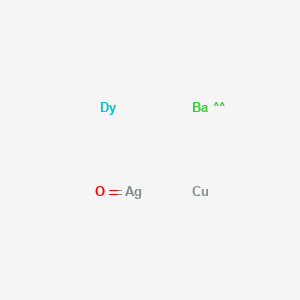
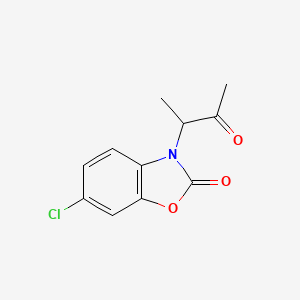
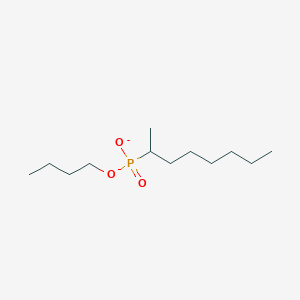
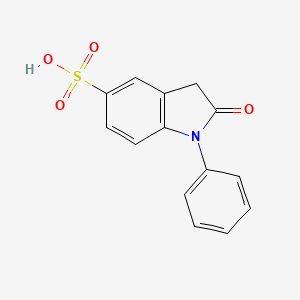
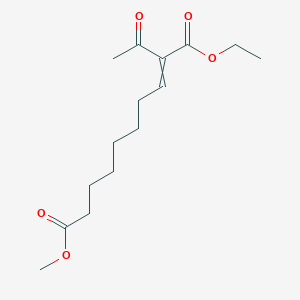
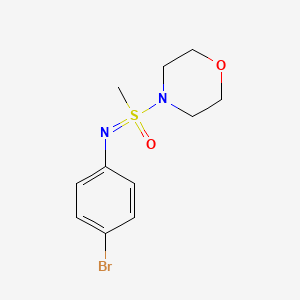
![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B14292330.png)
